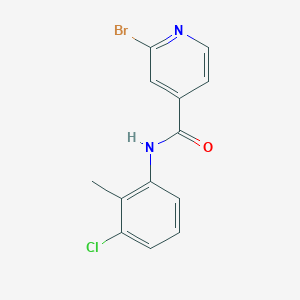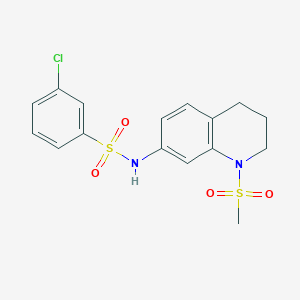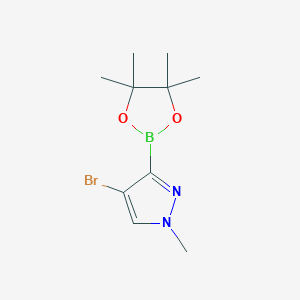
4-Bromo-1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-Bromo-1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole” is a chemical compound with the CAS number 2377610-33-6 . It has a molecular weight of 286.96 and its IUPAC name is 4-bromo-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-1H-pyrazole .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15BBrF3N2O2/c1-9(2)10(3,4)20-12(19-9)8-6(13)7(11(14,15)16)18(5)17-8/h1-5H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 358.6±27.0 °C and a predicted density of 1.37±0.1 g/cm3 . The pKa value is predicted to be 0.19±0.10 .Aplicaciones Científicas De Investigación
Synthesis and Characterization
The compound has been utilized in the synthesis of organic intermediates combining pyrazole heterocycles and borate functional groups. For example, 1-(2-Bromobenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole was obtained through nucleophilic substitution reactions. Its structure was confirmed by FTIR, NMR spectroscopy, and MS, with its molecular structure further validated through X-ray diffraction and DFT studies. This detailed analysis reveals the compound's molecular structure characteristics and conformation, highlighting its potential in further synthetic applications (Yang et al., 2021).
Molecular Electronics and Organic Light-Emitting Devices (OLEDs)
The compound's derivatives have shown potential in molecular electronics and the development of OLEDs. For instance, its application in the synthesis of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes, which demonstrated a wide span of redox and emission properties, suggests its utility in the fine-tuning of electronic and photophysical properties of materials. This versatility makes it a valuable building block for constructing polymetallic architectures and exploring new avenues in OLED technology (Stagni et al., 2008).
Antibacterial and Antifungal Activities
Derivatives of 4-Bromo-1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole have been synthesized and evaluated for their antibacterial and antifungal activities. The bromination of pyrazole derivatives has led to the creation of compounds with significant antimicrobial properties, underscoring the potential of this chemical structure in the development of new therapeutic agents (Pundeer et al., 2013).
Fluorescence Brightness and Energy Transfer
The compound's utility extends to the synthesis of nanoparticles and polymers with enhanced fluorescence brightness and tunable emission properties. For example, the construction of heterodisubstituted polyfluorenes using this compound has resulted in nanoparticles exhibiting bright fluorescence with high quantum yields, applicable in bioimaging and sensor technologies (Fischer et al., 2013).
Cross-Coupling Reactions
Bulky bis(pyrazolyl)palladium complexes synthesized from derivatives of this compound have shown efficacy in Suzuki–Miyaura cross-coupling reactions. These findings illustrate the compound's role in catalyzing bond-forming reactions, crucial for constructing complex organic molecules and advancing synthetic chemistry (Ocansey et al., 2018).
Safety and Hazards
Mecanismo De Acción
Target of Action
This compound is a pyrazole derivative , and pyrazoles are known to interact with a variety of biological targets, including enzymes and receptors.
Mode of Action
Pyrazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds or non-covalent interactions . The specific mode of action for this compound would depend on its target and the biochemical context.
Propiedades
IUPAC Name |
4-bromo-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16BBrN2O2/c1-9(2)10(3,4)16-11(15-9)8-7(12)6-14(5)13-8/h6H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZXZDCMPMKGOPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=NN(C=C2Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16BBrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

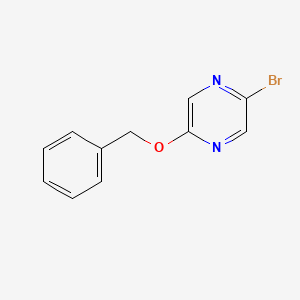


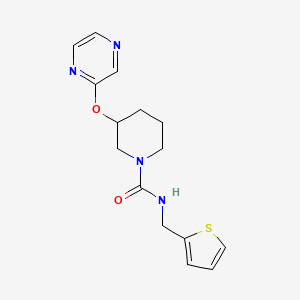
![N-(3-(1H-imidazol-1-yl)propyl)-4-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2747105.png)
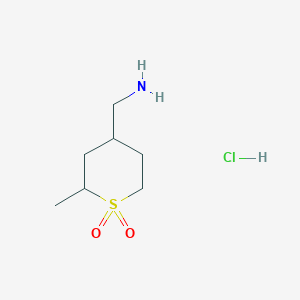
![2-[(2,6-Dimethylmorpholin-4-yl)carbonyl]aniline](/img/structure/B2747107.png)
![1-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]-4-(2-phenoxyethyl)piperazine](/img/structure/B2747115.png)
![1-[3-(1-Pyrrolidinyl)phenyl]ethanone hydrochloride](/img/structure/B2747117.png)
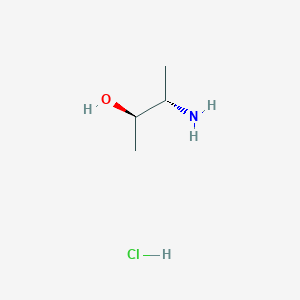
![2-[(2-chlorobenzoyl)amino]-5-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-N-methylbenzenecarboxamide](/img/structure/B2747119.png)
